
Tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate is an organic compound that features a quinoline moiety attached to a cyclohexyl ring via an ethynyl linkage, with a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Ethynyl Intermediate: The quinoline derivative is first functionalized with an ethynyl group using a palladium-catalyzed Sonogashira coupling reaction.
Cyclohexylation: The ethynyl-quinoline intermediate is then reacted with a cyclohexyl halide under basic conditions to form the cyclohexylated product.
Carbamate Formation: Finally, the cyclohexylated product is treated with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like tert-butyl hydroperoxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, which can reduce the quinoline moiety.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide, often under mild conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
Applications De Recherche Scientifique
Tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit specific enzymes, while the ethynyl and carbamate groups can modulate the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate: Unique due to its specific combination of functional groups.
This compound derivatives: Similar compounds with slight modifications to the quinoline or cyclohexyl groups.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and undergo various chemical transformations, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C22H26N2O2 |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
tert-butyl N-[1-(2-quinolin-3-ylethynyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C22H26N2O2/c1-21(2,3)26-20(25)24-22(12-7-4-8-13-22)14-11-17-15-18-9-5-6-10-19(18)23-16-17/h5-6,9-10,15-16H,4,7-8,12-13H2,1-3H3,(H,24,25) |
Clé InChI |
KODRRDFYIMHIFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CCCCC1)C#CC2=CC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


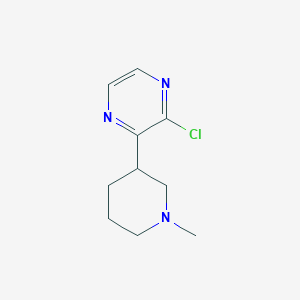
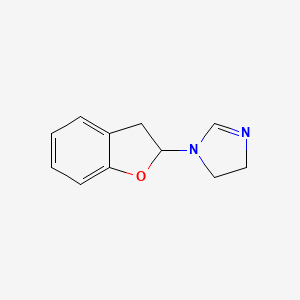
![3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one](/img/structure/B12296800.png)
![5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B12296801.png)
![2-[1,10a,12a-trimethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium-1-yl]ethanol;diiodide](/img/structure/B12296808.png)
![6-Benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12296811.png)
![4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12296815.png)
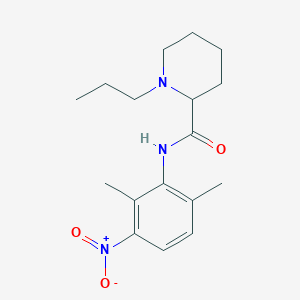
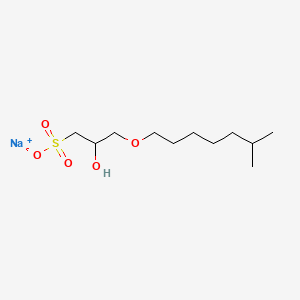
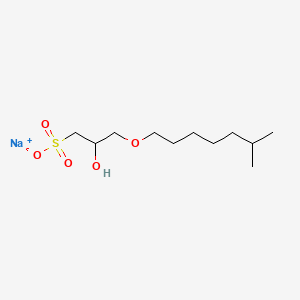
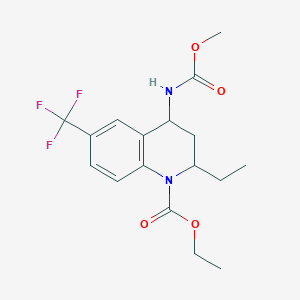

![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12296873.png)

